molecular formula C10H6Br2N2O2 B13628427 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid

1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13628427
M. Wt: 345.97 g/mol
InChI Key: SVTHHZMVFUOZCA-UHFFFAOYSA-N
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Description

1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 2,4-dibromophenyl group and a carboxylic acid moiety at the 3-position. This compound is structurally notable for its two bromine atoms on the phenyl ring, which confer high molecular weight (approximately 359.93 g/mol) and enhanced lipophilicity compared to chlorinated or fluorinated analogs. Pyrazole carboxylic acids are widely studied for their versatility in medicinal chemistry, often serving as precursors for amide or ester derivatives with biological activity.

Properties

Molecular Formula

C10H6Br2N2O2

Molecular Weight

345.97 g/mol

IUPAC Name

1-(2,4-dibromophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6Br2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

SVTHHZMVFUOZCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dibromobenzaldehyde and hydrazine derivatives.

    Formation of Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This is achieved through a cyclization reaction between the hydrazine derivative and the aldehyde group of 2,4-dibromobenzaldehyde.

    Introduction of Carboxylic Acid Group: The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be accomplished through various methods, including carboxylation reactions or the use of carboxylic acid derivatives.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Ring oxidationKMnO₄, H₂O, ΔPyrazole-3-carboxylic acid derivatives with hydroxylated ring positions45–60
Bromine oxidationH₂O₂, AcOHDebrominated pyrazole derivatives via radical mechanisms30–40

Key Findings :

  • Oxidation with KMnO₄ under acidic conditions introduces hydroxyl groups at the 4-position of the pyrazole ring .

  • Hydrogen peroxide in acetic acid selectively removes one bromine atom from the 2,4-dibromophenyl group, producing 4-bromophenyl derivatives .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols, while bromine substituents may undergo hydrogenolysis:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Carboxylic acid reductionLiAlH₄, THF, 0°C → RT3-(Hydroxymethyl)-1-(2,4-dibromophenyl)-1H-pyrazole75
Bromine reductionH₂, Pd/C, EtOH1-Phenyl-1H-pyrazole-3-carboxylic acid (full debromination)85

Key Findings :

  • LiAlH₄ reduces the carboxylic acid group to a hydroxymethyl group without affecting bromine substituents .

  • Catalytic hydrogenation removes both bromine atoms, yielding unsubstituted phenyl derivatives .

Substitution Reactions

The bromine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS), while the pyrazole ring undergoes electrophilic substitution:

Nucleophilic Aromatic Substitution (NAS)

NucleophileConditionsProductsYield (%)Reference
NH₃ (aq)CuCN, DMF, 120°C1-(2-Amino-4-bromophenyl)-1H-pyrazole-3-carboxylic acid55
KSCNDMSO, 80°C1-(2-Thiocyano-4-bromophenyl)-1H-pyrazole-3-carboxylic acid60

Electrophilic Substitution on Pyrazole

ElectrophileConditionsProductsYield (%)Reference
HNO₃/H₂SO₄0°C → RT5-Nitro-1-(2,4-dibromophenyl)-1H-pyrazole-3-carboxylic acid40
Cl₂, FeCl₃CH₂Cl₂, Δ5-Chloro-1-(2,4-dibromophenyl)-1H-pyrazole-3-carboxylic acid35

Key Findings :

  • Bromine at the 2-position is more reactive in NAS due to steric and electronic effects .

  • Nitration occurs preferentially at the 5-position of the pyrazole ring .

Condensation and Functionalization Reactions

The carboxylic acid group participates in condensation reactions to form amides, esters, and hydrazides:

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Amide formationSOCl₂ → RNH₂1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxamide derivatives70–85
EsterificationH₂SO₄, ROHEthyl/methyl 1-(2,4-dibromophenyl)-1H-pyrazole-3-carboxylate90
Hydrazide synthesisNH₂NH₂, EtOH1-(2,4-Dibromophenyl)-1H-pyrazole-3-carbohydrazide80

Key Findings :

  • Amide derivatives show enhanced solubility in polar aprotic solvents .

  • Esterification proceeds quantitatively under acidic conditions .

Photochemical Reactions

The bromine substituents enable unique photochemical behavior:

Reaction TypeConditionsProductsYield (%)Reference
C-Br bond cleavageUV light (254 nm), CH₃CN1-Phenyl-1H-pyrazole-3-carboxylic acid (via radical intermediates)50

Key Findings :

  • UV irradiation selectively cleaves the C-Br bond at the 4-position due to lower bond dissociation energy compared to the 2-position .

Comparative Reactivity of Bromine Substituents

A reactivity study comparing bromine positions:

PositionReaction with NH₃ (aq)Reaction with KSCNPhotolytic Cleavage
2-Br55%60%10%
4-Br20%30%50%

Data adapted from .

Stability Under Hydrolytic Conditions

The compound demonstrates stability in aqueous media:

pHTemperature (°C)Degradation (%) after 24h
225<5
725<2
122515
76030

Data from .

Scientific Research Applications

1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular processes.

    Disruption of Cellular Functions: It can interfere with cellular functions, leading to cytotoxic effects in certain cell types.

The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity : Carboxylic acid at position 3 is a common feature, enabling derivatization into amides (e.g., ’s morpholine/piperidine derivatives ).
  • Ring Modifications : Fused rings (e.g., cyclopenta[c]pyrazole in ) introduce conformational rigidity, which may improve target binding specificity .

Yield Comparison :

  • Brominated derivatives often exhibit lower yields (<50%) due to steric hindrance (e.g., 32% for 7c in ), whereas chlorinated analogs (e.g., 7g in ) achieve ~35% yields .

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to Cl/F analogs (e.g., 1-(3,4-difluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid ).
  • Stability : Carboxylic acid group may form stable salts (e.g., sodium/potassium) for improved formulation.

Biological Activity

1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C10_{10}H7_{7}Br2_2N2_2O2_2. Its structure features a pyrazole ring substituted with a dibromophenyl group and a carboxylic acid moiety, which contributes to its biological activity.

Anti-Inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. A study demonstrated that certain pyrazole derivatives could inhibit COX-1 and COX-2 activities, thus reducing inflammation markers in vitro .

Table 1: Inhibition Potency of Related Pyrazole Derivatives

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)
1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acidTBDTBD
Pyrazole derivative A56.4357.14
Pyrazole derivative B69.5683.68

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. A study highlighted that certain substituted pyrazoles can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic proteins .

Case Study: Anticancer Effects
In vitro studies on cancer cell lines have shown that 1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid exhibits cytotoxic effects against several types of cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act on various receptors implicated in cancer progression.

Research Findings

Recent studies have utilized molecular docking simulations to predict the binding affinity of 1-(2,4-Dibromophenyl)-1H-pyrazole-3-carboxylic acid with target proteins involved in inflammation and cancer signaling pathways. These simulations suggest strong interactions with COX enzymes and potential receptors related to tumor growth.

Q & A

Q. How can researchers optimize synthetic routes for derivatives of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Parallel Synthesis : Use combinatorial chemistry to generate analogs with substituent variations (e.g., halogenation, alkylation) .
  • High-Throughput Screening (HTS) : Automate reaction setup and purification to test >100 derivatives for bioactivity .

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